molecular formula C19H24O4 B2581383 Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate CAS No. 384802-52-2

Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2581383
CAS No.: 384802-52-2
M. Wt: 316.397
InChI Key: QGNJPUMXGSXWOQ-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is an organic compound with the molecular formula C19H24O4. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. The structure features a benzofuran core substituted with an ethyl ester, a tert-butyl group, and a 2-methylprop-2-en-1-yloxy group, making it a complex molecule with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and α-haloketones under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylic acid group on the benzofuran can be esterified using ethanol and a strong acid catalyst such as sulfuric acid.

    Ether Formation: The 2-methylprop-2-en-1-yloxy group can be introduced via a Williamson ether synthesis, where the corresponding alcohol reacts with an alkyl halide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position or the double bond in the 2-methylprop-2-en-1-yloxy group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes can be formed.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, this compound can be used to study the effects of benzofuran derivatives on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, benzofuran derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. This specific compound could be explored for similar activities.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The benzofuran core can intercalate with DNA or inhibit enzyme activity, while the ester and ether groups can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate
  • 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid
  • 2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-ol

Uniqueness

This compound is unique due to its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(2-methylprop-2-enoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-7-21-18(20)16-14-10-13(22-11-12(2)3)8-9-15(14)23-17(16)19(4,5)6/h8-10H,2,7,11H2,1,3-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJPUMXGSXWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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